molecular formula C12H15N3O B2892375 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole CAS No. 207746-95-0

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole

Cat. No.: B2892375
CAS No.: 207746-95-0
M. Wt: 217.272
InChI Key: VRQKFPGRVSUBEV-UHFFFAOYSA-N
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Description

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound that combines the structural features of piperazine and benzoxazole. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and benzoxazole moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with 2-chloro-N-methylpiperazine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the benzoxazole ring or the piperazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzoxazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

The applications of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole are not explicitly detailed within the provided search results; however, the results do offer information regarding benzoxazole and piperazine derivatives, which can be used to infer potential applications of the compound.

General Applications of Benzoxazoles
Benzoxazoles are a class of heterocyclic organic compounds with a wide range of applications, especially in medicinal chemistry, due to their diverse pharmacological activities . Some key applications include:

  • Antimicrobial Agents: Benzoxazole derivatives have demonstrated antibacterial and antifungal activities .
  • Anticancer Agents: These compounds have shown potential as anticancer agents .
  • Other Therapeutic Applications: Benzoxazoles are also used as anti-inflammatory, antimycobacterial, antihistamine, and antiparkinson agents, as well as in the inhibition of hepatitis C virus .

Role of Piperazine
Piperazine is a heterocyclic compound commonly incorporated into various drug molecules to enhance their pharmacological properties . The inclusion of piperazine can improve a drug's bioavailability, solubility, and overall efficacy .

Potential Applications of this compound
Given the combined presence of benzoxazole and piperazine moieties, this compound may have potential applications such as:

  • Antitumor Agents: Benzoxazole derivatives have been investigated as potential antitumor agents. Introducing N-methyl-piperazine groups can optimize the activity and solubility of these compounds .
  • hAC Inhibitors: Benzoxazolone carboxamides, related to benzoxazoles, have been studied as inhibitors of acid ceramidase (hAC), which are relevant in treating neuropathic lysosomal storage diseases .
  • Analgesics: Some piperazine derivatives, like acyl piperazines, have shown analgesic effects . Therefore, combining a piperazine with a benzoxazole could lead to novel analgesic compounds.
  • Building Blocks: Benzoxazoles are used as intermediates in the preparation of biological materials .
  • Rubber Vulcanization: Benzothiazole derivatives, which share structural similarities with benzoxazoles, are used as accelerators in rubber vulcanization . Although not a direct application, it highlights the role of such compounds in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylpiperazin-1-yl)-1,2-benzothiazole: Similar in structure but contains a benzothiazole ring instead of benzoxazole.

    2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a pyrido[1,2-a]pyrimidin-4-one ring, offering different biological properties.

Uniqueness

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole is unique due to the combination of piperazine and benzoxazole moieties, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and exploring novel biological pathways.

Biological Activity

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives have been extensively studied due to their wide range of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antioxidant effects. The benzoxazole nucleus is recognized for its ability to interact with various biological targets, making it a promising scaffold in drug discovery .

Anticancer Activity

Research has demonstrated that benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds derived from the benzoxazole structure have shown potent activity against various cancer cell lines such as MDA-MB-231 and MCF-7. In particular, certain modifications to the benzoxazole ring enhance cytotoxicity and selectivity against cancer cells .

Table 1: Anticancer Activity of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-2310.07PARP-2 inhibition
Compound 12MCF-70.057Induces apoptosis
Compound 27MCF-70.07Cell cycle arrest at G2/M phase

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been explored. Several studies indicate that these compounds possess activity against both gram-positive and gram-negative bacteria. The presence of specific substituents on the benzoxazole ring can enhance this activity .

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Activity Type
Compound AStaphylococcus aureus10Bactericidal
Compound BEscherichia coli5Bacteriostatic

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzoxazole nucleus significantly influence its biological activity. For example:

  • Substitution Patterns : Electron-withdrawing groups tend to enhance anticancer activity, while electron-donating groups can improve antimicrobial properties .
  • Piperazine Substituents : The introduction of piperazine moieties has been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various benzoxazole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction and inhibition of PARP enzymes, which are crucial for DNA repair processes in cancer cells .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial potential of this compound against resistant strains of bacteria. Results indicated that it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance .

Properties

IUPAC Name

2-(2-methylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-8-13-6-7-15(9)12-14-10-4-2-3-5-11(10)16-12/h2-5,9,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKFPGRVSUBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207746-95-0
Record name 2-(2-methylpiperazin-1-yl)-1,3-benzoxazole
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